Methyl 6-chloronicotinate
Overview
Description
Methyl 6-chloronicotinate: is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is a derivative of nicotinic acid, specifically a methyl ester of 6-chloronicotinic acid. This compound is known for its pale cream to pale brown crystalline appearance .
Scientific Research Applications
Chemistry: Methyl 6-chloronicotinate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of nicotinic acid derivatives on various biological pathways.
Industry: The compound is used in the synthesis of pesticides and herbicides. It is also employed in the production of dyes and pigments .
Safety and Hazards
Methyl 6-chloronicotinate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
Methyl 6-chloronicotinate, a derivative of Methyl nicotinate, primarily targets the peripheral vasodilation . This action is thought to be involved in the relief of muscle and joint pain . It is also used for veterinary purposes to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
Mode of Action
It is believed that it promotes the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This release is thought to result in peripheral vasodilation .
Biochemical Pathways
Given its similarity to methyl nicotinate, it may influence pathways related to vasodilation and inflammation .
Pharmacokinetics
Based on its structural similarity to methyl nicotinate, it is expected to have similar adme (absorption, distribution, metabolism, and excretion) properties . Following topical administration, Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Result of Action
The result of this compound’s action is primarily the relief of muscle and joint pain . By promoting peripheral vasodilation, it enhances local blood flow, which can help alleviate pain and inflammation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be kept in a dry, cool, and well-ventilated place to maintain its stability and efficacy .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-chloronicotinate can be synthesized through the esterification of 6-chloronicotinic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of methanol and 6-chloronicotinic acid into a reactor, along with the catalyst. The mixture is heated to the boiling point of methanol, and the reaction is maintained until the desired yield is achieved. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 6-chloronicotinate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form methyl 6-aminonicotinate using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 6-chloronicotinic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent, room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, anhydrous ether or ethanol as solvent, room temperature to reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, aqueous or organic solvents, room temperature to reflux conditions.
Major Products:
Substitution: Various substituted nicotinates depending on the nucleophile used.
Reduction: Methyl 6-aminonicotinate.
Oxidation: 6-chloronicotinic acid.
Comparison with Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used as a rubefacient in topical preparations for muscle and joint pain.
Ethyl 6-chloronicotinate: An ethyl ester of 6-chloronicotinic acid, used in similar applications as methyl 6-chloronicotinate.
6-chloronicotinic acid: The parent acid of this compound, used in the synthesis of various derivatives.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine substituent at the 6-position of the pyridine ring makes it a valuable intermediate for further functionalization and derivatization .
Properties
IUPAC Name |
methyl 6-chloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEDXVIWDFLGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291810 | |
Record name | Methyl 6-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73781-91-6 | |
Record name | 73781-91-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 6-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-chloropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 6-chloronicotinate in pesticide analysis?
A: this compound serves as a key derivative in the analysis of the insecticide acetamiprid and its metabolites. [, ] Due to the complex nature of pesticide residues in crops and soil, direct analysis can be challenging. This compound is formed through a series of reactions including alkali hydrolysis, potassium permanganate oxidation, and esterification with diazomethane. [, ] This derivative allows for more sensitive and accurate detection using gas chromatography. [, ]
Q2: Can you describe the molecular structure and arrangement of this compound?
A: this compound (C7H6ClNO2) [] has a nearly planar structure. The -COOMe group and the aromatic ring exhibit a slight dihedral angle of 3.34 (14)°. [] The crystal structure reveals that molecules are organized into layers through C—H⋯N hydrogen bonds. Additionally, π–π stacking interactions occur between aromatic rings in adjacent layers, with a centroid–centroid distance of 3.8721 (4) Å. []
Q3: What analytical methods are employed to detect and quantify this compound?
A: Gas chromatography (GC) is the primary method for detecting and quantifying this compound. [, ] This technique is particularly suitable after the derivatization of acetamiprid and its metabolites into this compound, allowing for efficient separation and sensitive detection. [, ] The reported detection limit for this method is 0.01 ppm. [, ]
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